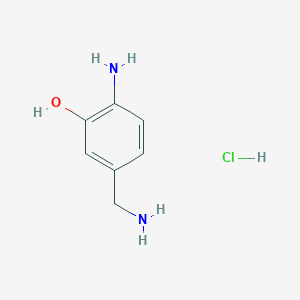
3-(1-Hydroxyethyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)-2-methylphenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, featuring a hydroxyethyl group at the third position and a methyl group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the ortho position relative to the methyl group . The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxyethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-(1-Carboxyethyl)-2-methylphenol
Reduction: 3-(1-Ethyl)-2-methylphenol
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyethyl)-2-methylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials due to its reactivity and stability
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxyethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Methylphenol (o-Cresol): Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-(1-Hydroxyethyl)-4-methylphenol:
Uniqueness
3-(1-Hydroxyethyl)-2-methylphenol is unique due to the specific positioning of the hydroxyethyl and methyl groups on the benzene ring. This arrangement provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-(1-hydroxyethyl)-2-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3 |
InChI-Schlüssel |
DKOKMNFNZGAMDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


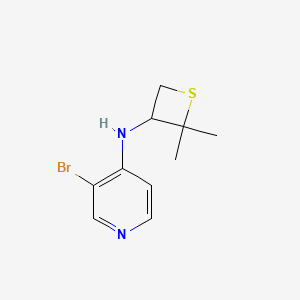

![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
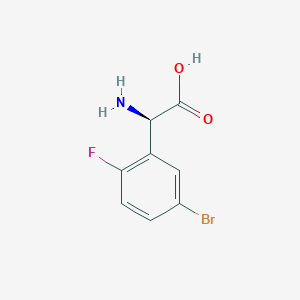



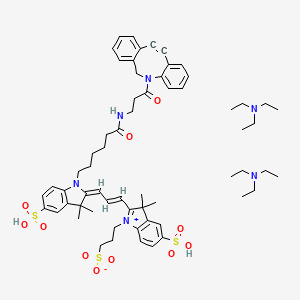
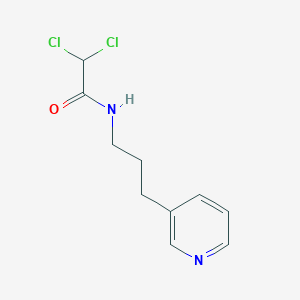

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)

